Methyl2,4-Di-O-acetyl-beta-D-xylopyranoside
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Overview
Description
Methyl2,4-Di-O-acetyl-beta-D-xylopyranoside is a chemical compound with the molecular formula C10H16O7 and a molar mass of 248.23 g/mol . This compound is a derivative of xylopyranoside, a sugar molecule, and is characterized by the presence of two acetyl groups at the 2 and 4 positions of the xylopyranoside ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2,4-Di-O-acetyl-beta-D-xylopyranoside typically involves the acetylation of methyl beta-D-xylopyranoside. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the acetylation is complete.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl2,4-Di-O-acetyl-beta-D-xylopyranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield methyl beta-D-xylopyranoside.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Reagents like alcohols or amines in the presence of catalysts.
Major Products Formed
Hydrolysis: Methyl beta-D-xylopyranoside.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl2,4-Di-O-acetyl-beta-D-xylopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl2,4-Di-O-acetyl-beta-D-xylopyranoside involves its interaction with specific molecular targets, such as enzymes. The acetyl groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating its biological activity. The pathways involved may include enzymatic hydrolysis and subsequent metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4-tri-O-acetyl-alpha-D-xylopyranoside: Similar structure but with an additional acetyl group at the 3 position.
Methyl 2,3-di-O-acetyl-4-O-trityl-D-xylopyranoside: Contains a trityl group at the 4 position instead of an acetyl group.
Uniqueness
Methyl2,4-Di-O-acetyl-beta-D-xylopyranoside is unique due to its specific acetylation pattern, which can influence its reactivity and interactions with other molecules. This distinct structure allows for targeted applications in various fields, including drug development and biochemical research.
Properties
Molecular Formula |
C10H16O7 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
(5-acetyloxy-4-hydroxy-6-methoxyoxan-3-yl) acetate |
InChI |
InChI=1S/C10H16O7/c1-5(11)16-7-4-15-10(14-3)9(8(7)13)17-6(2)12/h7-10,13H,4H2,1-3H3 |
InChI Key |
IQLDLDAVSNIHGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1COC(C(C1O)OC(=O)C)OC |
Origin of Product |
United States |
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